molecular formula C19H25NO5 B12333532 Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate

Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate

Cat. No.: B12333532
M. Wt: 347.4 g/mol
InChI Key: FAGIYEFOUYDXNE-UHFFFAOYSA-N
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Description

Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a chroman ring fused to a piperidine moiety, with a methoxy group at the 6-position of the chroman ring and a tert-butyl carbamate protecting group on the piperidine nitrogen.

The synthesis of such compounds typically involves a multi-step process. For example, tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (a closely related analog without the 6-methoxy group) is synthesized via a condensation reaction between 1-(2-hydroxyphenyl)ethanone and tert-butyl 4-oxopiperidine-1-carboxylate in the presence of pyrrolidine, yielding a white solid with a 72% yield . Modifications, such as introducing substituents at the 6-position, are achieved by varying the starting materials or reaction conditions.

Properties

Molecular Formula

C19H25NO5

Molecular Weight

347.4 g/mol

IUPAC Name

tert-butyl 6-methoxy-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H25NO5/c1-18(2,3)25-17(22)20-9-7-19(8-10-20)12-15(21)14-11-13(23-4)5-6-16(14)24-19/h5-6,11H,7-10,12H2,1-4H3

InChI Key

FAGIYEFOUYDXNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-methoxy-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, including cyclization and condensation reactions. One common method involves the reaction of a chromanone derivative with a piperidine derivative under specific conditions to form the spiro linkage. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6-methoxy-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spiro linkage and functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position of the chroman ring is a key site for structural diversification. Substitutions here influence electronic properties, solubility, and biological activity. Below is a comparative table of analogs:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Purity/Yield Key Properties/Applications
Target compound (6-methoxy) 6-OCH₃ C₁₈H₂₃NO₅ 345.38 Not provided Not specified Potential intermediate for drug synthesis
tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate 6-Cl C₁₈H₂₂ClNO₄ 351.83 Not specified Not provided Increased molecular weight; potential halogen bonding
tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate 6-Br C₁₈H₂₂BrNO₄ 396.28 690632-38-3 Not provided Higher steric hindrance; stored at 2–8°C
tert-Butyl 6-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate 6-F C₁₈H₂₂FNO₄ 335.37 Not specified 76% yield Electron-withdrawing effects; synthesized via microwave irradiation
tert-Butyl 6-hydroxy-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate 6-OH C₁₈H₂₃NO₅ 345.38 911227-48-0 98% purity Hydrogen-bonding capability; impacts crystal packing
Base compound (no substituent) None C₁₈H₂₃NO₄ 317.38 849928-22-9 72% yield Baseline for comparing substituent effects

Key Findings from Comparative Studies

  • Hydrogen Bonding : The 6-hydroxy analog exhibits hydrogen-bonding interactions, which may improve crystallinity and influence supramolecular assembly, as discussed in studies on hydrogen-bonding patterns .
  • Steric and Storage Considerations : Bromo and chloro substituents increase molecular weight and may require specific storage conditions (e.g., refrigeration for bromo derivatives) .
  • Synthetic Yields : Fluorinated analogs achieve moderate yields (76%), while hydroxylated variants are synthesized with high purity (98%) .

Structural and Functional Implications

  • Methoxy Group (6-OCH₃) : The methoxy substituent likely enhances metabolic stability compared to hydroxyl groups, making it advantageous in prodrug design. Its electron-donating nature could also modulate reactivity in subsequent derivatization reactions .
  • Halogenated Analogs (6-Cl, 6-Br) : These groups are often used to improve binding affinity in target proteins via halogen bonding. However, their larger atomic radii may introduce steric clashes in biological systems .
  • Hydroxy Group (6-OH) : While promoting hydrogen bonding, this group may reduce bioavailability due to higher polarity. It is frequently protected (e.g., as a tert-butyl ether) during synthesis .

Biological Activity

Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, a methoxy group, and a piperidine moiety, contributing to its distinctive chemical properties. Its molecular formula is C19H23NO6C_{19}H_{23}NO_6 with a molecular weight of approximately 333.41 g/mol. The spirocyclic structure enhances stability and reactivity, making it a candidate for various pharmacological applications.

Mechanisms of Biological Activity

Research indicates that compounds with similar structural frameworks exhibit diverse biological activities, including:

  • Anticancer Activity : Some studies suggest that derivatives of spirocyclic compounds can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of the methoxy group may enhance the compound's ability to disrupt microbial cell membranes.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor for targets involved in disease pathways.

Pharmacological Effects

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth in A-549, HL-60, MCF-7 cell lines with IC50 values < 10 µM
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria
Enzyme InhibitionPotential inhibition of PDE4D2 and other relevant enzymes

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. This compound demonstrated significant inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics like cisplatin. This suggests potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound. It was found to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

Table 2: Comparison with Related Compounds

Compound NameCAS NumberKey Features
Tert-butyl 6-chloro-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate849928-22-9Chlorine substitution; altered biological activity
Tert-butyl 6-amino-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate936648-34-9Amino group; potential for enhanced solubility
Tert-butyl 6-bromo-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate2794759Bromine substitution; effects on pharmacokinetics

These comparisons highlight how variations in substituents can significantly influence biological activity and pharmacokinetics.

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